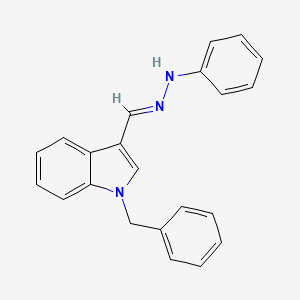![molecular formula C20H20BrN3O B5908275 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor involves the inhibition of bromodomain-containing proteins, particularly 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide. These proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting the activity of these proteins, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor suppresses the expression of genes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and suppress the replication of viruses. These effects make it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor in lab experiments is its specificity for bromodomain-containing proteins. This specificity allows for the precise targeting of these proteins, which can lead to more accurate results. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and lead to false results.
将来の方向性
There are several future directions for research on 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor. One area of research is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of research is the identification of biomarkers that can predict the response to 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor treatment. Additionally, further studies are needed to investigate the potential of this compound in combination with other therapies for the treatment of various diseases.
Conclusion
In conclusion, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide, or 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor, is a chemical compound that has shown promising potential for the treatment of various diseases. Its specificity for bromodomain-containing proteins makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide is a complex process that involves several steps. The first step is the preparation of 3-bromo-4-(dimethylamino)phenyl)-acetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with N-(1-phenylethyl)acrylamide to form the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the suppression of the expression of genes that are involved in the development and progression of diseases.
特性
IUPAC Name |
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-14(16-7-5-4-6-8-16)23-20(25)17(13-22)11-15-9-10-19(24(2)3)18(21)12-15/h4-12,14H,1-3H3,(H,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYURQCDRDDEJH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)N(C)C)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)


![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
![N-{2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908245.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908252.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![N-({1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908285.png)